molecular formula C18H13N3O6S B2867672 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-methyl-3-nitrobenzoate CAS No. 877636-45-8

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-methyl-3-nitrobenzoate

Cat. No.: B2867672
CAS No.: 877636-45-8
M. Wt: 399.38
InChI Key: YKYQOPGVWFYDHT-UHFFFAOYSA-N
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Description

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-methyl-3-nitrobenzoate (ML221) is a small-molecule antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis, energy metabolism, and gastrointestinal function . Discovered via high-throughput screening (HTS) of ~330,600 compounds, ML221 exhibits potent APJ antagonism with >37-fold selectivity over the angiotensin II type 1 (AT1) receptor and minimal off-target activity at other GPCRs (e.g., κ-opioid and benzodiazepine receptors at <50% inhibition at 10 μM) .

Structurally, ML221 combines a kojic acid-derived 4H-pyranone scaffold with a pyrimidin-2-ylsulfanylmethyl group and a 2-methyl-3-nitrobenzoate ester (Figure 1). Its IC50 values in APJ functional assays are 0.70 μM (cAMP inhibition) and 1.75 μM (β-arrestin recruitment), demonstrating dual-pathway antagonism . Despite its efficacy, ML221 has suboptimal pharmacokinetics, including poor aqueous solubility (14 μM at pH 7.4) and rapid hepatic metabolism in vitro .

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O6S/c1-11-13(4-2-5-14(11)21(24)25)17(23)27-16-9-26-12(8-15(16)22)10-28-18-19-6-3-7-20-18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYQOPGVWFYDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-methyl-3-nitrobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyran ring, followed by the introduction of the pyrimidine group through a nucleophilic substitution reaction. The final step involves esterification with 2-methyl-3-nitrobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can modify the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction and metabolic processes.

Comparison with Similar Compounds

Substituent Modifications on the Benzoate Ester

The benzoate ester is essential for APJ antagonism. Key findings include:

Compound Substituent on Benzoate Molecular Weight IC50 (μM) Selectivity Notes Solubility/Stability
ML221 (4-nitrobenzoate) 2-methyl-3-nitro 413.40 0.70 >37-fold selectivity over AT1 14 μM (pH 7.4); unstable in plasma
4-Bromobenzoate analog 4-bromo 419.25 Active* Retained APJ activity Not reported
4-Trifluoromethylbenzoate 4-CF3 ~427 Active* Moderate APJ activity Likely lower solubility
2-Bromobenzoate (CAS 877635-77-3) 2-bromo 419.25 Not tested Structural analog; potential reduced potency due to substituent position Commercial availability noted
4-Methyl-3-nitrobenzoate (C19H15N3O6S) 4-methyl-3-nitro 413.40 Not tested Methyl group may alter steric/electronic effects Unclear; methyl may enhance lipophilicity

Key Observations :

  • Nitro Group Position : The 3-nitro substituent (ML221) optimizes APJ binding compared to bromo or CF3 groups, likely due to electronic effects enhancing receptor interactions .
  • Substituent Steric Effects : 2-methyl substitution on the benzoate (ML221) balances steric bulk without obstructing binding, whereas bulkier groups (e.g., dipalmitate in ) reduce solubility .

Pyrimidine Ring Modifications

Replacing the pyrimidin-2-ylsulfanylmethyl group with other heterocycles or substituents impacts activity:

  • 4-Methylpyrimidine (C19H15N3O6S) : The 4-methylpyrimidine analog () retains APJ activity, suggesting tolerance for small alkyl groups on the pyrimidine ring .

Ester Linker Replacements

Attempts to replace the ester with amides, sulfonates, or heteroaryl esters abolished activity, emphasizing the ester's role in maintaining conformational flexibility and hydrogen bonding .

Pharmacological and Pharmacokinetic Profiles

Selectivity and Off-Target Effects

ML221 exhibits a clean off-target profile, with <50% inhibition at 10 μM for 29 GPCRs, except minor activity at κ-opioid (50% inhibition) and benzodiazepine receptors (70% inhibition) . Analogs with bulkier esters (e.g., phenylacetate derivatives in ) may exhibit altered off-target binding due to increased lipophilicity.

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Structural Characteristics

The molecular formula of This compound is C17H15N3O6SC_{17}H_{15}N_{3}O_{6}S, with a molecular weight of approximately 382.43 g/mol. The structure includes a pyran ring fused with a pyrimidine moiety, featuring a sulfur atom linked to the pyrimidine group. This composition suggests diverse biological activities due to the presence of functional groups that can interact with various biological targets.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown potent activity against human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colorectal cancer) cells, with some compounds demonstrating efficacy comparable to doxorubicin, a standard chemotherapeutic agent .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Studies have shown that related compounds can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurological disorders and managing urea metabolism, respectively . The ability to inhibit these enzymes suggests potential applications in neuropharmacology and urology.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, indicating that modifications in the structure can lead to enhanced antibacterial effects . The presence of the pyrimidine moiety is particularly significant as it has been associated with antibacterial action in other derivatives.

The biological effects of This compound are primarily mediated through interactions with specific molecular targets. The pyrimidine component can interact with nucleic acids, while the pyran ring may facilitate binding to proteins involved in various signaling pathways. This mechanism underlies its observed anticancer and enzyme inhibitory activities .

Comparative Analysis of Related Compounds

To better understand the potential of This compound , a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran}Similar pyran and pyrimidine structurePotentially antimicrobial
2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivativesDifferent halogen substitutionAntidiabetic properties
Sulfometuron-methylSimilar sulfonamide structureHerbicidal activity

This table illustrates how variations in substituents and functional groups can influence biological activity, emphasizing the unique profile of the compound .

Study on Antitumor Activity

In one study evaluating new synthetic compounds for antitumor activity, several derivatives were tested against multiple cancer cell lines. The results showed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. These findings suggest that modifications to the core structure of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran could enhance its anticancer efficacy .

Enzyme Inhibition Research

Another research effort focused on the enzyme inhibitory activity of related compounds found significant inhibition rates for AChE and urease. This highlights the therapeutic potential of these compounds in treating conditions such as Alzheimer's disease and urinary tract infections .

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